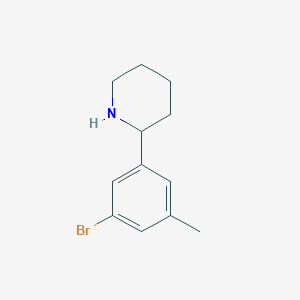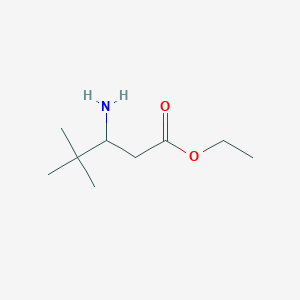
3-Hydroxy-1-(piperazin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-1-(piperazin-1-yl)propan-1-one is a chemical compound that features a hydroxy group, a piperazine ring, and a propanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-1-(piperazin-1-yl)propan-1-one typically involves the reaction of piperazine with a suitable precursor, such as 3-chloropropan-1-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: The hydroxy group in this compound can undergo oxidation to form a carbonyl group, resulting in the formation of 3-oxo-1-(piperazin-1-yl)propan-1-one.
Reduction: The carbonyl group in the compound can be reduced to form the corresponding alcohol.
Substitution: The piperazine ring can participate in substitution reactions, where one of the nitrogen atoms can be functionalized with various substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: 3-oxo-1-(piperazin-1-yl)propan-1-one.
Reduction: 3-hydroxy-1-(piperazin-1-yl)propan-1-ol.
Substitution: Various N-substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Hydroxy-1-(piperazin-1-yl)propan-1-one is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block in organic synthesis.
Biology: In biological research, this compound can be used to study the interactions of piperazine derivatives with biological targets. It serves as a model compound to understand the behavior of similar structures in biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs that target specific receptors or enzymes. Its piperazine moiety is a common feature in many pharmacologically active compounds.
Industry: In industrial applications, this compound can be used in the production of polymers and other materials that require specific functional groups for their properties.
Wirkmechanismus
The mechanism by which 3-Hydroxy-1-(piperazin-1-yl)propan-1-one exerts its effects depends on its interaction with molecular targets. The piperazine ring can interact with various receptors, such as serotonin or dopamine receptors, influencing their activity. The hydroxy and carbonyl groups can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
3-Hydroxy-1-(morpholin-4-yl)propan-1-one: Similar structure but with a morpholine ring instead of piperazine.
3-Hydroxy-1-(piperidin-1-yl)propan-1-one: Contains a piperidine ring instead of piperazine.
3-Hydroxy-1-(azepan-1-yl)propan-1-one: Features an azepane ring.
Uniqueness: 3-Hydroxy-1-(piperazin-1-yl)propan-1-one is unique due to the presence of the piperazine ring, which imparts specific pharmacological properties. The combination of hydroxy and carbonyl groups with the piperazine ring allows for diverse chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C7H14N2O2 |
|---|---|
Molekulargewicht |
158.20 g/mol |
IUPAC-Name |
3-hydroxy-1-piperazin-1-ylpropan-1-one |
InChI |
InChI=1S/C7H14N2O2/c10-6-1-7(11)9-4-2-8-3-5-9/h8,10H,1-6H2 |
InChI-Schlüssel |
HGSDPPKIASRECG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C(=O)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


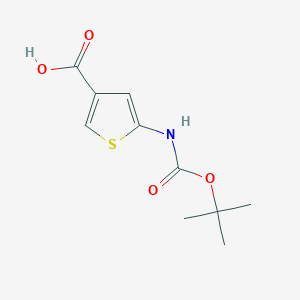
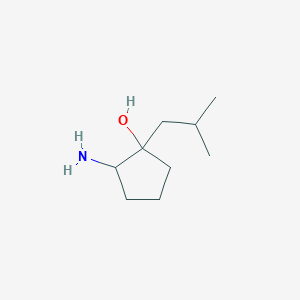

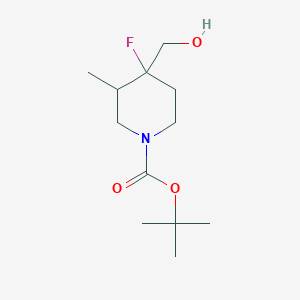
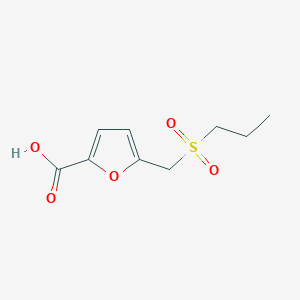
![1-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B13544165.png)
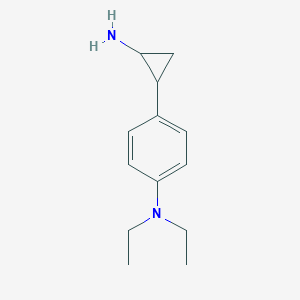
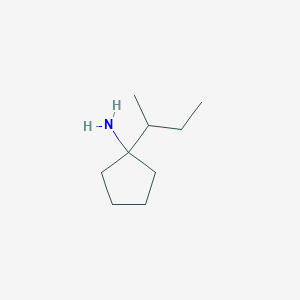
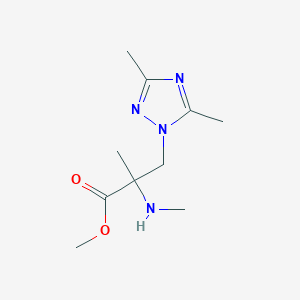
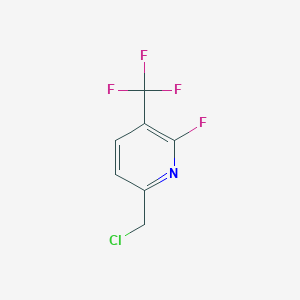
![N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-2-[({4-oxo-1H,4H-thieno[2,3-d]pyrimidin-2-yl}methyl)sulfanyl]propanamide](/img/structure/B13544187.png)
